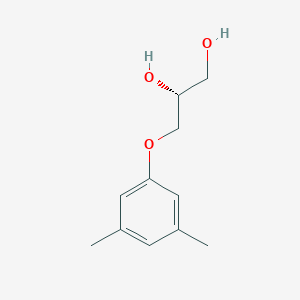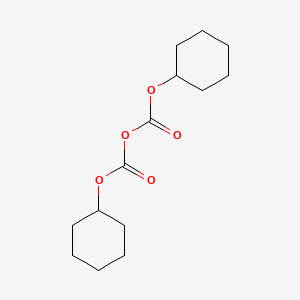
Dicyclohexyl dicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl dicarbonate is an organic compound with the molecular formula C14H22O6. It is a derivative of dicarbonic acid and is characterized by the presence of two cyclohexyl groups attached to a dicarbonate functional group. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl dicarbonate can be synthesized through the reaction of cyclohexyl alcohol with phosgene or carbonyl diimidazole. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted byproducts. The general reaction is as follows:
[ \text{2 C}6\text{H}{11}\text{OH} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{22}\text{O}_6 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl dicarbonate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexyl alcohol and carbon dioxide.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Esterification: Often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Usually performed with the aid of catalysts like sodium methoxide or potassium carbonate.
Major Products Formed
Hydrolysis: Cyclohexyl alcohol and carbon dioxide.
Esterification: Cyclohexyl esters.
Transesterification: New esters formed by exchanging the alkoxy groups.
Scientific Research Applications
Dicyclohexyl dicarbonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the protection of hydroxyl groups in organic synthesis.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Materials Science: Utilized in the production of polymers and other advanced materials.
Biotechnology: Applied in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of dicyclohexyl dicarbonate involves the formation of reactive intermediates that facilitate the desired chemical transformations. For example, in esterification reactions, it forms an activated ester intermediate that readily reacts with carboxylic acids to form esters. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Dimethyl dicarbonate: Another dicarbonate compound with similar reactivity but different physical properties.
Diethyl dicarbonate: Similar in structure but with ethyl groups instead of cyclohexyl groups.
Di-tert-butyl dicarbonate:
Uniqueness
Dicyclohexyl dicarbonate is unique due to its bulky cyclohexyl groups, which can provide steric hindrance and influence the reactivity and selectivity of reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
CAS No. |
61114-49-6 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
cyclohexyl cyclohexyloxycarbonyl carbonate |
InChI |
InChI=1S/C14H22O5/c15-13(17-11-7-3-1-4-8-11)19-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
FCCLVOALKRAYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)OC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)
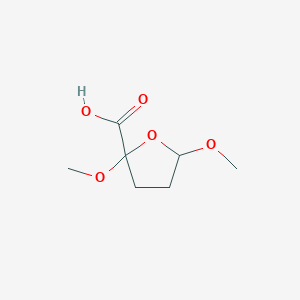
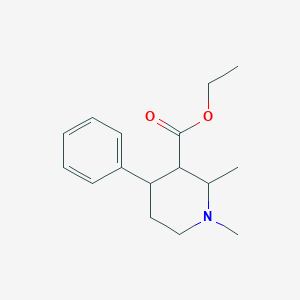
![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
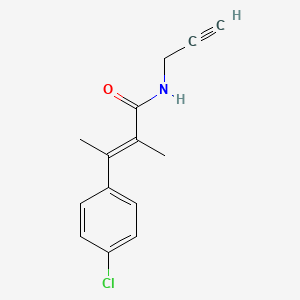
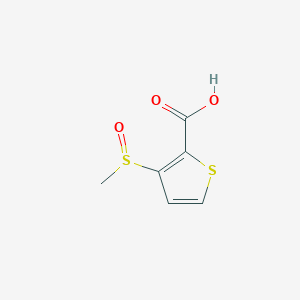
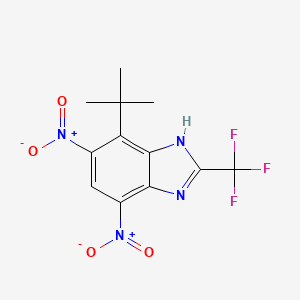
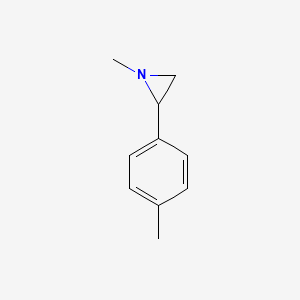
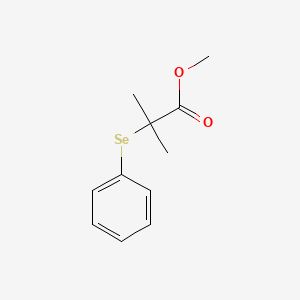
![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)
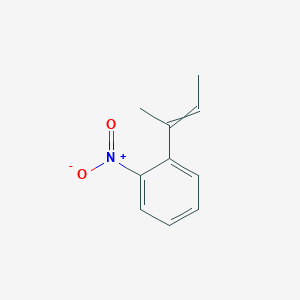
![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
